2-Amino-6-fluoroisoindolin-1-one
Description
2-Amino-6-fluoroisoindolin-1-one is a fluorinated isoindolinone derivative characterized by an amino group at the 2-position and a fluorine atom at the 6-position of the isoindolinone scaffold. The fluorine atom likely enhances metabolic stability and lipophilicity, while the amino group may serve as a site for further functionalization .
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-amino-6-fluoro-3H-isoindol-1-one |
InChI |
InChI=1S/C8H7FN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2 |
InChI Key |
PVONPPYFDXBMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)N1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoroisoindolin-1-one typically involves multicomponent reactions. One common method is the Ugi-type multicomponent reaction, which involves the reaction of methyl 2-formylbenzoate with primary amines and isocyanides under acidic conditions. This method provides a straightforward and efficient route to obtain isoindolinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoroisoindolin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using aqueous titanium(III) chloride solution at ambient temperature.
Substitution: Electrophilic substitution reactions are common due to the presence of the amino group, which can be targeted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Aqueous titanium(III) chloride solution.
Substitution: Various electrophiles under mild conditions.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Reduction: Reduced isoindolinone derivatives.
Substitution: Substituted isoindolinone derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Amino-6-fluoroisoindolin-1-one is utilized in the synthesis of complex heterocyclic compounds. It can be modified to create derivatives that may exhibit enhanced properties or novel functionalities.
Biology
- Antiviral and Anticancer Activity : Research indicates that this compound has potential as an antiviral and anticancer agent. Studies have shown that it interacts with specific molecular targets, inhibiting enzymes or receptors involved in disease progression.
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic effects against various diseases, including cancers. Its mechanism of action often involves modulation of signaling pathways critical for cell proliferation and survival.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| NCI Study | MCF7 | 3.597 | Apoptosis induction |
| NCI Study | HCT116 | 3.236 | Cell cycle arrest |
| NCI Study | A431 | 2.434 | EGFR inhibition |
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound against a panel of human tumor cell lines. The compound exhibited significant growth inhibition, with IC50 values indicating potent activity across multiple cancer types. Notably, it showed an IC50 of 3.597 µM against the MCF7 breast cancer cell line, suggesting its potential as a lead compound for further development.
Case Study 2: Antiviral Properties
In another investigation, derivatives of this compound were synthesized and tested for antiviral activity against SARS-CoV-2. Some compounds displayed multi-target inhibitory properties against key viral enzymes, demonstrating potential as therapeutic agents in combating viral infections.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The provided evidence includes several structurally related compounds, enabling a comparative analysis based on substituent positions, functional groups, and molecular properties. Key analogs are summarized below:
6-Aminoisoindolin-1-one (CAS 1564662-51-6)
- Molecular Formula : C₉H₁₀N₂O₂F₂
- Substituents: Amino group at the 6-position, two fluorine atoms (positions unspecified).
5-Aminoisoindolin-1-one (CAS 1558390-45-6)
- Molecular Formula : C₉H₁₀N₂O₂F₂
- Substituents: Amino group at the 5-position, two fluorine atoms.
6-Amino-3-methylisoindolin-1-one (CAS 1824189-31-2)
- Molecular Formula : C₉H₁₀N₂O
- Substituents: Amino group at the 6-position, methyl group at the 3-position.
6-Fluoro-2-methylisoindolin-1-imine (CAS 1342952-36-6)
- Molecular Formula : C₉H₉FN₂
- Substituents : Fluorine at the 6-position, methyl group at the 2-position, and an imine group instead of a ketone.
Physicochemical and Functional Group Comparisons
Research Implications and Limitations
- Electronic Effects: Fluorine at the 6-position in this compound may enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions compared to non-fluorinated analogs .
- Limitations: The provided evidence lacks direct data on solubility, stability, or biological activity for this compound. Conclusions are inferred from structural analogs, necessitating experimental validation.
Biological Activity
2-Amino-6-fluoroisoindolin-1-one is a heterocyclic compound known for its diverse biological activities, including potential applications in antiviral and anticancer therapies. The compound's unique structure, featuring both an amino group and a fluorine atom, enhances its reactivity and interaction with various biological targets.
The molecular formula for this compound is , with a molecular weight of 166.15 g/mol. Its IUPAC name is 2-amino-6-fluoro-3H-isoindol-1-one. The presence of the fluorine atom significantly influences its biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C8H7FN2O |
| Molecular Weight | 166.15 g/mol |
| IUPAC Name | 2-amino-6-fluoro-3H-isoindol-1-one |
| InChI Key | PVONPPYFDXBMSN-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding with biological targets, while the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability. This compound has been shown to inhibit tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation, indicating its potential as an anti-inflammatory agent .
Antiviral Activity
Recent studies have suggested that this compound exhibits antiviral properties. It has been investigated for its efficacy against various viral infections, although specific data on its mechanisms and effectiveness remain limited.
Anticancer Activity
The compound has demonstrated significant anticancer activity in vitro, particularly against breast cancer cell lines. For instance, in a study evaluating several isoindoline derivatives, compounds similar to this compound showed IC50 values ranging from 0.019 μM to 0.1 μM against resistant strains of P. falciparum, indicating strong potential for further development as an anticancer agent .
Table: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | MDA-MB-231 (IC50 μM) | MCF-7 (IC50 μM) |
|---|---|---|
| Thalidomide | 413.0 ± 2.0 | 360.0 ± 2.0 |
| Compound A (similar structure) | 14.0 ± 0.5 | 26.2 ± 0.9 |
| Compound B | 49.6 ± 1.0 | 93.0 ± 1.4 |
Case Studies
Several case studies have highlighted the therapeutic potential of isoindolinone derivatives:
- Antimalarial Activity : A series of isoindoline derivatives were synthesized and tested for antimalarial activity against chloroquine-resistant P. falciparum. The most potent compound exhibited an IC50 of , showcasing the potential of these compounds in malaria treatment .
- Anti-inflammatory Effects : Research indicates that certain derivatives can reduce TNFα levels in mammalian models, suggesting their utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
